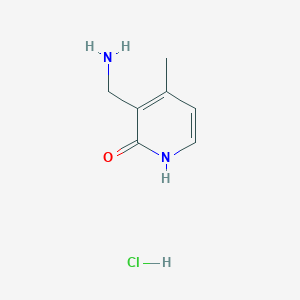

3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminomethyl compounds are generally used as intermediates in the synthesis of a variety of chemical compounds . They are often used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the Mannich reaction is a common method used to introduce an aminoalkyl moiety by electrophilic substitution . Another example is the synthesis of fluoxetine hydrochloride, which involves the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of reactions. They can react with strong acids to form ammonium salts . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For instance, some aminomethyl compounds are solid at room temperature . They can also have varying melting points .科学的研究の応用

Synthesis of Derivatives

One of the primary applications of 3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride is in the synthesis of various chemical derivatives. For instance, Smirnov, Kuz’min, and Kuznetsov (2005) explored the aminomethylation of related pyridines, leading to various derivatives including isothioureidomethyl and benzimidazolylthiomethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).

Electron Spin Resonance Studies

Aydın et al. (2013) conducted electron spin resonance studies on gamma irradiated amino acids and condensed 1,4-dihydropyridines. They found that the observed paramagnetic species of these compounds were stable at room temperature for over two months (Aydın et al., 2013).

Reductions of Activated Carbonyl Compounds

Talma et al. (1985) investigated the use of chiral bridged macrocyclic 1,4-dihydropyridines, like the molecule , for enantioselective reductions of activated carbonyl compounds. They synthesized a variety of these dihydropyridines starting from different amino acids (Talma et al., 1985).

Molecular Docking and Antioxidant Activities

Sudhana and Pradeepkiran (2019) synthesized novel di-hydropyridine analogs for antioxidant studies and molecular docking, highlighting the potential of these compounds in treating oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).

Mannich Reaction

Aritomi and Nishimura (1980) studied the Mannich reaction of dihydropyridine derivatives with primary amines, leading to various dihydropyridine derivatives. This illustrates the compound's reactivity and usefulness in synthesizing diverse chemical entities (Aritomi & Nishimura, 1980).

Fluorescence Properties

Sueki et al. (2014) synthesized 1,4-dihydropyridines, demonstrating that these compounds exhibit various fluorescence wavelengths, which can be modified by altering substituents. This shows the potential for using such compounds in fluorescence-based applications (Sueki et al., 2014).

作用機序

Target of Action

The primary target of 3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNALeu with leucine .

Mode of Action

The compound interacts with its target by inhibiting the activity of LeuRS . It binds to the enzyme and prevents it from charging tRNALeu with leucine, thereby disrupting protein synthesis . This interaction leads to the inhibition of Mycobacterium tuberculosis growth .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the charging of tRNALeu with leucine, which is a critical step in protein synthesis . This disruption affects the downstream effects of protein synthesis, leading to the inhibition of bacterial growth .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting protein synthesis, the compound prevents the bacteria from growing and proliferating .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(aminomethyl)-4-methyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-2-3-9-7(10)6(5)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQLMEJTOJNUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。